molecular formula C21H12F3N5O B10927416 5-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10927416
M. Wt: 407.3 g/mol
InChI Key: SBEGWAVHARJIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole is a synthetic compound known for its unique chemical structure and properties. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system containing both pyrazole and pyrimidine rings. The presence of trifluoromethyl groups and phenyl rings further enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with estrogen receptors. It acts as a selective antagonist of ERβ, inhibiting its activity while having minimal effect on ERα . This selective inhibition can modulate various biological pathways, including those involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Propylpyrazoletriol (PPT)
  • Methylpiperidinopyrazole (MPP)
  • (R,R)-Tetrahydrochrysene ((R,R)-THC)
  • Diarylpropionitrile (DPN)
  • Prinaberel (ERB-041)

Uniqueness

Compared to these similar compounds, 3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole is unique due to its high selectivity for ERβ and its ability to significantly enhance cell growth in specific cancer cell lines . This makes it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C21H12F3N5O

Molecular Weight

407.3 g/mol

IUPAC Name

3-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H12F3N5O/c22-21(23,24)17-11-15(13-7-3-1-4-8-13)25-18-12-16(27-29(17)18)20-26-19(28-30-20)14-9-5-2-6-10-14/h1-12H

InChI Key

SBEGWAVHARJIGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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